
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a fluorinated pyridine ring and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide precursors with α-haloketones under basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity. Additionally, the thiazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Fluoropyridin-2-yl)morpholine
- N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide
- (5-Fluoropyridin-2-yl)boronic acid
Uniqueness
4-(5-Fluoropyridin-2-yl)-1,3-thiazol-2-amine is unique due to the combination of the fluoropyridine and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological or material properties .
Propriétés
Formule moléculaire |
C8H6FN3S |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
4-(5-fluoropyridin-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H6FN3S/c9-5-1-2-6(11-3-5)7-4-13-8(10)12-7/h1-4H,(H2,10,12) |
Clé InChI |
KINTTXSDJGHOLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1F)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


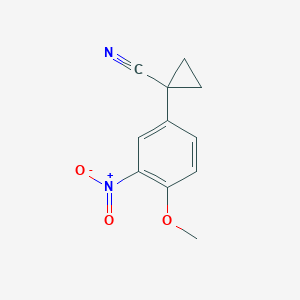

![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
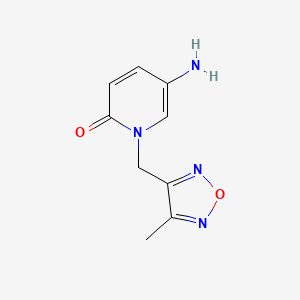

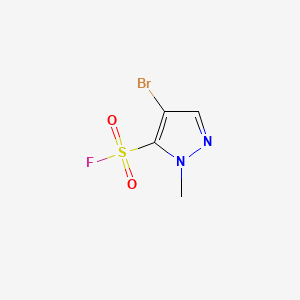
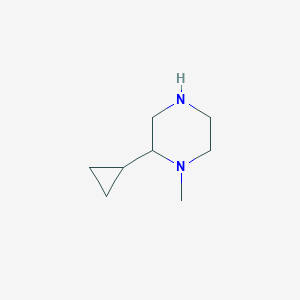

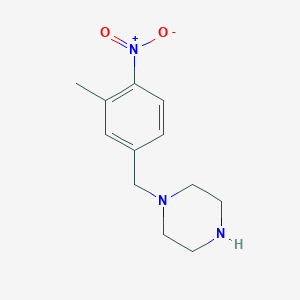

![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)



